molecular formula C6H12OS B15309870 2-(Methylsulfanyl)cyclopentanol CAS No. 41326-54-9

2-(Methylsulfanyl)cyclopentanol

Cat. No.: B15309870
CAS No.: 41326-54-9
M. Wt: 132.23 g/mol
InChI Key: DTDFOIDPSQGYOX-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)cyclopentanol is an organic compound with the molecular formula C6H12OS. It features a cyclopentane ring substituted with a hydroxyl group and a methylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylsulfanyl)cyclopentanol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylthiol in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the addition of a catalyst to facilitate the process. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process includes the preparation of cyclopentanone and methylthiol, followed by their reaction in a controlled environment. The reaction mixture is then subjected to purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)cyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfanyl)cyclopentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the methylsulfanyl group can participate in various chemical reactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: Similar structure but lacks the methylsulfanyl group.

    2-Methylcyclopentanol: Similar structure but with a methyl group instead of a methylsulfanyl group.

    Cyclopentanone: The oxidized form of cyclopentanol.

Uniqueness

2-(Methylsulfanyl)cyclopentanol is unique due to the presence of both a hydroxyl group and a methylsulfanyl group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

41326-54-9

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2-methylsulfanylcyclopentan-1-ol

InChI

InChI=1S/C6H12OS/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3

InChI Key

DTDFOIDPSQGYOX-UHFFFAOYSA-N

Canonical SMILES

CSC1CCCC1O

Origin of Product

United States

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